molecular formula C6H9F3N2O3S B8639978 Trifluoromethanesulfonic acid--1-ethyl-1H-imidazole (1/1)

Trifluoromethanesulfonic acid--1-ethyl-1H-imidazole (1/1)

Cat. No. B8639978
M. Wt: 246.21 g/mol
InChI Key: DGYKKGMGSMEAGR-UHFFFAOYSA-N
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Patent
US07563850B2

Procedure details

Twenty-five grams of trifluoromethanesulfonic acid was added dropwise to a solution of 16 g of N-ethylimidazole in 20 ml of ethanol at 0° C. The solution was returned to room temperature, stirred overnight, and dried in vacuo at 60° C. for 16 hours to give N-ethylimidazole trifluoromethanesulfonate (EtIm+TfS−) as a colorless transparent liquid. The resulting salt had a melting point of 8.3° C. (literature value: 7.8° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:8])([F:7])[S:3]([OH:6])(=[O:5])=[O:4].[CH2:9]([N:11]1[CH:15]=[CH:14][N:13]=[CH:12]1)[CH3:10]>C(O)C>[F:1][C:2]([F:8])([F:7])[S:3]([OH:6])(=[O:5])=[O:4].[CH2:9]([N:11]1[CH:15]=[CH:14][N:13]=[CH:12]1)[CH3:10] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Name
Quantity
16 g
Type
reactant
Smiles
C(C)N1C=NC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was returned to room temperature
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 60° C. for 16 hours
Duration
16 h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(S(=O)(=O)O)(F)F.C(C)N1C=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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